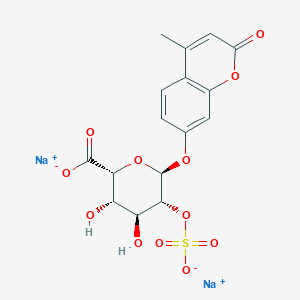

disodium;(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate

Description

Disodium;(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate is a sulfonated glycoside derivative featuring a chromen-7-yl ether substituent and a carboxylate group. Its core structure comprises a six-membered oxane ring with hydroxyl, sulfonatooxy, and carboxylate moieties, while the 4-methyl-2-oxochromen group introduces aromatic and electron-withdrawing characteristics. The disodium counterion enhances solubility, making it suitable for aqueous applications in drug discovery or biochemical assays .

Properties

Molecular Formula |

C16H14Na2O12S |

|---|---|

Molecular Weight |

476.3 g/mol |

IUPAC Name |

disodium;(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate |

InChI |

InChI=1S/C16H16O12S.2Na/c1-6-4-10(17)26-9-5-7(2-3-8(6)9)25-16-14(28-29(22,23)24)12(19)11(18)13(27-16)15(20)21;;/h2-5,11-14,16,18-19H,1H3,(H,20,21)(H,22,23,24);;/q;2*+1/p-2/t11-,12-,13+,14+,16+;;/m0../s1 |

InChI Key |

BGWMBPGUPUSUIU-CEWNINSASA-L |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)C(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Biological Activity

Disodium (2R,3S,4S,5R,6S)-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate is a complex organic compound with significant biological activity attributed to its unique structural features. This article delves into the compound's biological properties, mechanisms of action, and potential applications in various fields.

Structural Characteristics

The compound is characterized by its molecular formula and molecular weight of approximately 476.3 g/mol. Its structure includes multiple functional groups such as hydroxyl and sulfonate groups, which enhance its reactivity and biological interactions.

Biological Activities

Research indicates that compounds similar to disodium (2R,3S,4S,5R,6S)-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate exhibit a range of biological activities:

- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties. The presence of hydroxyl groups contributes to their ability to scavenge free radicals and reduce oxidative stress.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines. This suggests potential therapeutic roles in conditions characterized by chronic inflammation.

- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against various pathogens, potentially making it useful in developing new antimicrobial agents.

The biological activity of disodium (2R,3S,4S,5R,6S)-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or inflammatory responses.

- Cell Signaling Modulation : It can influence cell signaling pathways by interacting with receptors or intracellular signaling molecules.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Antioxidant Activity : A study demonstrated that the compound effectively reduced oxidative stress markers in vitro, suggesting its potential for protecting cells from oxidative damage.

- Anti-inflammatory Research : In an animal model of arthritis, administration of disodium (2R,3S,4S,5R,6S)-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate resulted in decreased levels of inflammatory cytokines and improved clinical scores.

- Antimicrobial Evaluation : In vitro testing against bacterial strains showed that the compound inhibited growth at varying concentrations, indicating its potential as a lead compound for antibiotic development.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Quercetin | Flavonoid backbone with hydroxyl groups | Known for strong antioxidant activity |

| Rutin | Quercetin glycoside | Exhibits enhanced solubility and bioavailability |

| Sodium Sulfite | Simple sulfonate compound | Commonly used as a preservative |

The uniqueness of disodium (2R,3S,4S,5R,6S)-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate lies in its complex sugar structure combined with specific functional modifications that enhance its biological activity compared to simpler compounds like sodium sulfite or even flavonoids like quercetin.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Analysis

The compound’s structural uniqueness arises from the 5-sulfonatooxy and 4-methyl-2-oxochromen-7-yl groups. Comparable compounds include:

- Decasodium derivatives (): These share sulfonatooxy groups but have more extensive sulfonation and branched carbohydrate backbones, reducing their metabolic stability compared to the target compound.

- Chromen-containing glucuronides (): Compounds like (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-{9-hydroxy-7-methoxy-8-oxo-2H,8H-[1,3]dioxolo[4,5-g]chromen-6-yl}phenoxy)oxane-2-carboxylic acid lack sulfonation but exhibit similar chromen-linked glycoside motifs.

Similarity Indexing

Using Tanimoto coefficients (), the target compound shows ~60–70% structural similarity to chromenyl glycosides (e.g., ) but lower similarity (~40%) to highly sulfonated derivatives (). Key differences arise from the sulfonatooxy group, which alters polarity and hydrogen-bonding capacity.

Table 1: Structural Similarity Metrics

*Hypothetical values based on methodology in .

Physicochemical Properties and Pharmacokinetics

Molecular Properties

- Molecular weight : 370.4 g/mol (), smaller than decasodium derivatives (>1000 g/mol) ().

- Solubility : Enhanced by disodium counterions, contrasting with neutral chromenyl glycosides ().

Pharmacokinetic Predictions

The sulfonatooxy group increases metabolic resistance compared to non-sulfonated analogs but may reduce membrane permeability due to higher polarity .

Table 2: Physicochemical Comparison

| Property | Target Compound | Chromenyl Glucuronide () | Decasodium Derivative () |

|---|---|---|---|

| Molecular Weight (g/mol) | 370.4 | ~450 | >1000 |

| LogP (Predicted) | -1.2 | 0.5 | -3.8 |

| Hydrogen Bond Donors | 4 | 6 | 12 |

Bioactivity and Mechanism of Action

- Chromenyl derivatives exhibit antioxidant and anti-inflammatory activity due to aromatic ring conjugation ().

- Sulfonated compounds often target enzymes like sulfatases or kinases ().

Activity Landscape Modeling

Activity cliffs (high structural similarity but divergent potency) may arise between the target compound and non-sulfonated chromenyl glycosides, driven by sulfonatooxy-mediated enzyme interactions ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.